molecular formula C5H3IN2OS B11092325 5-Iodo-3-methoxy-1,2-thiazole-4-carbonitrile

5-Iodo-3-methoxy-1,2-thiazole-4-carbonitrile

Cat. No.: B11092325
M. Wt: 266.06 g/mol
InChI Key: OKLLFRGXGSWZEC-UHFFFAOYSA-N
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Description

5-Iodo-3-methoxy-1,2-thiazole-4-carbonitrile: is a heterocyclic compound featuring a thiazole ring substituted with iodine, methoxy, and nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-3-methoxy-1,2-thiazole-4-carbonitrile typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas.

    Introduction of the Iodo Group: Iodination can be achieved using iodine or iodinating agents like N-iodosuccinimide (NIS) under mild conditions.

    Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Nitrile Group Addition: The nitrile group is typically introduced through cyanation reactions, often using reagents like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes might be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the nitrile group, converting it to amines or other derivatives.

    Substitution: The iodine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced nitriles.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-Iodo-3-methoxy-1,2-thiazole-4-carbonitrile serves as a versatile building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

The compound’s potential biological activities are of interest in drug discovery and development. Its structural features may interact with biological targets, leading to the exploration of its pharmacological properties.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry

In the industrial sector, this compound might be used in the synthesis of specialty chemicals, agrochemicals, and advanced materials due to its reactivity and functional group diversity.

Mechanism of Action

The mechanism of action of 5-Iodo-3-methoxy-1,2-thiazole-4-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrile and iodine groups could play crucial roles in binding to molecular targets, while the methoxy group might influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to its halogenated analogs, 5-Iodo-3-methoxy-1,2-thiazole-4-carbonitrile is unique due to the larger atomic radius and higher reactivity of the iodine atom This can lead to different reactivity patterns and potentially novel biological activities

Properties

Molecular Formula

C5H3IN2OS

Molecular Weight

266.06 g/mol

IUPAC Name

5-iodo-3-methoxy-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C5H3IN2OS/c1-9-5-3(2-7)4(6)10-8-5/h1H3

InChI Key

OKLLFRGXGSWZEC-UHFFFAOYSA-N

Canonical SMILES

COC1=NSC(=C1C#N)I

Origin of Product

United States

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